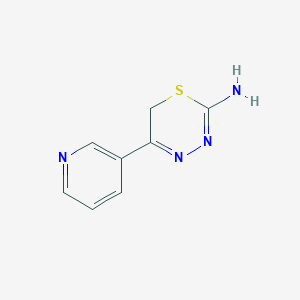

5-(pyridin-3-yl)-6H-1,3,4-thiadiazin-2-amine

Descripción general

Descripción

5-(pyridin-3-yl)-6H-1,3,4-thiadiazin-2-amine is a heterocyclic compound that features a thiadiazine ring fused with a pyridine ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of nitrogen and sulfur atoms in the ring structure imparts unique chemical properties, making it a valuable scaffold for the development of new pharmaceuticals and functional materials.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pyridin-3-yl)-6H-1,3,4-thiadiazin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine-3-carboxylic acid hydrazide with carbon disulfide and an appropriate amine under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazine ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

5-(pyridin-3-yl)-6H-1,3,4-thiadiazin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazine ring to a dihydrothiadiazine derivative.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or thiadiazine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiadiazine derivatives, and various substituted derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

One of the most notable applications of 5-(pyridin-3-yl)-6H-1,3,4-thiadiazin-2-amine is its antimicrobial properties. Research has demonstrated that this compound exhibits significant activity against various bacterial and fungal strains. For instance, a study reported that derivatives of thiadiazine compounds showed promising antibacterial effects against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis indicated that modifications in the thiadiazine ring could enhance antimicrobial efficacy .

Anticancer Properties

The compound has also been investigated for its potential anticancer properties. A review highlighted that thiadiazole and thiadiazine derivatives possess cytotoxic effects against several cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation. In vitro studies have shown that certain derivatives can effectively inhibit tumor growth, suggesting a pathway for developing new anticancer agents based on this scaffold .

Enzyme Inhibition

This compound has been studied for its ability to inhibit various enzymes linked to disease processes. For example, it has shown potential as a carbonic anhydrase inhibitor, which is significant in treating conditions like glaucoma and epilepsy. The inhibitory activity was evaluated through kinetic studies, revealing that specific substitutions on the pyridine ring can enhance enzyme affinity .

Antiviral Activity

Recent investigations have also explored the antiviral potential of this compound. Preliminary studies suggest that it may inhibit viral replication mechanisms, making it a candidate for further development as an antiviral agent. The specific pathways involved are still under investigation but indicate a promising area for future research .

Pesticidal Activity

Beyond medicinal uses, this compound has shown potential as a pesticide. Studies have indicated that compounds with similar structures exhibit insecticidal properties against agricultural pests. The mode of action typically involves disrupting neurotransmission in insects, leading to paralysis and death .

Herbicidal Properties

The herbicidal activity of thiadiazine derivatives has also been documented. Research indicates that these compounds can effectively inhibit the growth of specific weed species without adversely affecting crop plants when applied at appropriate concentrations . This selectivity makes them valuable in integrated pest management strategies.

Summary of Biological Activities

Synthesis and Characterization Data

The synthesis of this compound typically involves multi-step reactions starting from pyridine derivatives and thioketones or thiosemicarbazides. Characterization methods such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds .

Mecanismo De Acción

The mechanism of action of 5-(pyridin-3-yl)-6H-1,3,4-thiadiazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparación Con Compuestos Similares

Similar Compounds

5-(pyridin-3-yl)-1,3,4-thiadiazole: Similar structure but lacks the amine group.

5-(pyridin-3-yl)-1,2,4-triazole: Contains a triazole ring instead of a thiadiazine ring.

5-(pyridin-3-yl)-1,3,4-oxadiazole: Features an oxadiazole ring instead of a thiadiazine ring.

Uniqueness

5-(pyridin-3-yl)-6H-1,3,4-thiadiazin-2-amine is unique due to the presence of both nitrogen and sulfur atoms in the thiadiazine ring, which imparts distinct chemical properties

Actividad Biológica

5-(pyridin-3-yl)-6H-1,3,4-thiadiazin-2-amine is a heterocyclic compound characterized by a thiadiazine ring fused with a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. The unique structure of this compound, which incorporates both nitrogen and sulfur atoms, contributes to its diverse biological activities.

- Molecular Formula : C₈H₈N₄S

- Molecular Weight : 192.241 g/mol

- CAS Number : 139420-62-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular proliferation and survival pathways, such as inosine monophosphate dehydrogenase (IMPDH) and focal adhesion kinase (FAK) .

- Receptor Modulation : It may also interact with specific receptors, affecting signaling pathways critical for cancer cell growth and survival.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- In vitro Studies : Various derivatives have been tested against bacterial strains and fungi, demonstrating promising antibacterial and antifungal activities .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- Cytotoxicity Tests : The compound has been evaluated against multiple cancer cell lines, showing varying degrees of cytotoxicity. Notably, it exhibited significant activity against leukemia and solid tumor cell lines .

| Cell Line | GI₅₀ (µM) | Activity |

|---|---|---|

| Leukemia RPMI-8226 | 2.15 | High |

| Colon Cancer HCC-2998 | 1.78 | Moderate |

| Non-Small Cell Lung Cancer EKVX | 1.91 | Moderate |

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications to the thiadiazine and pyridine moieties can significantly alter the biological activity of the compound:

- Substituent Effects : Variations in substituents on the pyridine ring have been linked to enhanced enzyme inhibition and increased cytotoxicity against cancer cells .

Case Studies

- Study on Anticancer Effects : A recent study synthesized several derivatives of thiadiazole compounds related to this compound. These derivatives were tested for their ability to inhibit topoisomerase II and other critical enzymes involved in cancer cell proliferation. Results showed that certain derivatives could inhibit these enzymes effectively at micromolar concentrations .

- Antimicrobial Screening : Another research effort focused on synthesizing a series of thiadiazole derivatives and evaluating their antimicrobial properties against common pathogens. The findings suggested that specific substitutions on the thiadiazole ring could enhance antimicrobial efficacy significantly .

Propiedades

IUPAC Name |

5-pyridin-3-yl-6H-1,3,4-thiadiazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c9-8-12-11-7(5-13-8)6-2-1-3-10-4-6/h1-4H,5H2,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDFLSRVKXKNHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NN=C(S1)N)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402306 | |

| Record name | 5-(Pyridin-3-yl)-6H-1,3,4-thiadiazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139420-62-5 | |

| Record name | 5-(Pyridin-3-yl)-6H-1,3,4-thiadiazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.